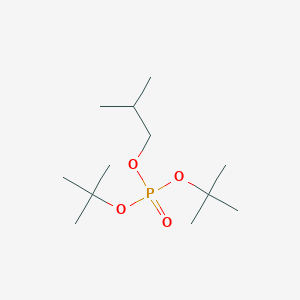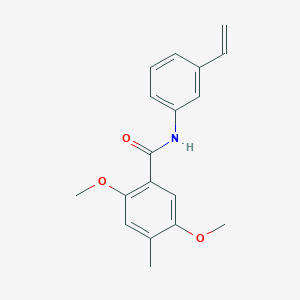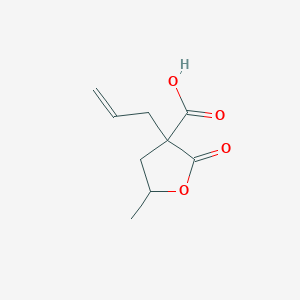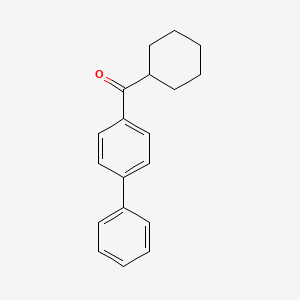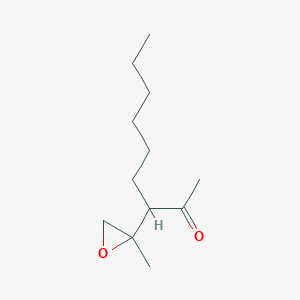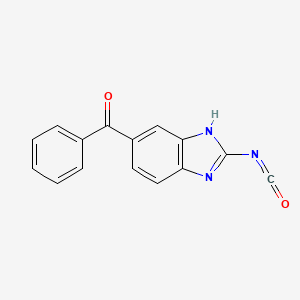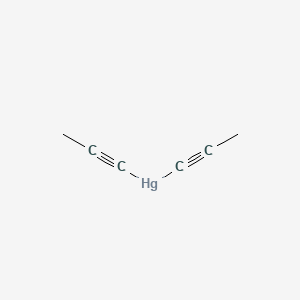![molecular formula C14H10O8 B14480863 2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) CAS No. 67363-84-2](/img/structure/B14480863.png)
2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) is an organic compound characterized by the presence of a phenylenebis(carbonyloxy) group attached to two prop-2-enoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) typically involves the reaction of 1,2-phenylenediamine with chloroacetic acid under basic conditions to form the intermediate 2,2’-[1,2-Phenylenebis(oxy)]diacetic acid . This intermediate is then subjected to esterification with prop-2-enoic acid in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes . Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
67363-84-2 |
|---|---|
Formule moléculaire |
C14H10O8 |
Poids moléculaire |
306.22 g/mol |
Nom IUPAC |
2-[2-(1-carboxyethenoxycarbonyl)benzoyl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C14H10O8/c1-7(11(15)16)21-13(19)9-5-3-4-6-10(9)14(20)22-8(2)12(17)18/h3-6H,1-2H2,(H,15,16)(H,17,18) |
Clé InChI |
GVYYGBNSAYWERH-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)O)OC(=O)C1=CC=CC=C1C(=O)OC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
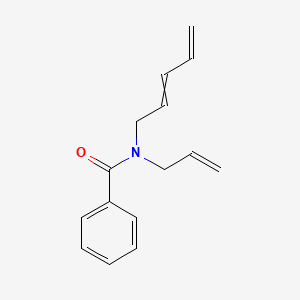
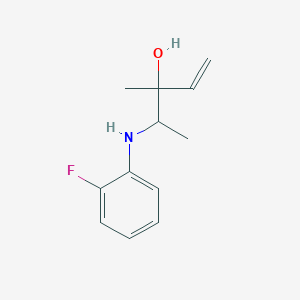

oxophosphanium](/img/structure/B14480820.png)


